molecular formula C12H16N2O3 B7875023 (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide

Cat. No.: B7875023
M. Wt: 236.27 g/mol
InChI Key: UQLCBSQHTZHYFG-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a propionamide backbone with an amino group and a 2,3-dihydro-benzo[1,4]dioxin moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide typically involves the following steps:

    Formation of the 2,3-dihydro-benzo[1,4]dioxin moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable methods.

    Formation of the propionamide backbone: This step involves the coupling of the amino group with a propionyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its reactivity and properties.

    Substitution: The amino and propionamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide has several scientific research applications:

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-benzo[1,4]dioxin derivatives: These compounds share the 2,3-dihydro-benzo[1,4]dioxin moiety and may exhibit similar chemical properties and reactivity.

    Propionamide derivatives: Compounds with a propionamide backbone can be compared in terms of their reactivity and applications.

    Amino acid derivatives: The presence of an amino group allows for comparison with other amino acid derivatives.

Uniqueness

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide is unique due to its specific combination of functional groups and chiral nature

Properties

IUPAC Name

(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(13)12(15)14-7-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6,8H,4-5,7,13H2,1H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLCBSQHTZHYFG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC2=C(C=C1)OCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC2=C(C=C1)OCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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